(-)-JA-L-Ile

Description

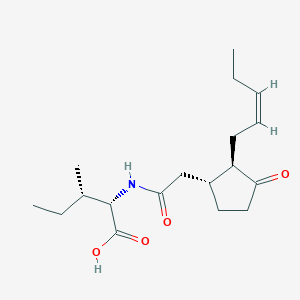

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZYPBGPOGJMBF-QRHMYKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420572 | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120330-93-0 | |

| Record name | Jasmonic acid isoleucine conjugate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120330-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Jasmonoylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-JA-L-Ile discovery and characterization

An In-depth Technical Guide to the Discovery and Characterization of (-)-Jasmonoyl-L-Isoleucine

Abstract

The jasmonate family of lipid-derived hormones are central regulators of plant immunity and development. For decades, jasmonic acid (JA) was considered the primary signaling molecule. However, a convergence of genetic, biochemical, and structural studies unveiled that a specific amino acid conjugate, (-)-jasmonoyl-L-isoleucine (JA-Ile), is the true bioactive ligand that orchestrates jasmonate signaling. This guide provides a comprehensive technical overview of the pivotal discoveries that identified JA-Ile as the active hormone, details its multi-compartmental biosynthetic pathway, elucidates the sophisticated "molecular glue" mechanism of its perception by the COI1-JAZ co-receptor complex, and outlines the analytical workflows essential for its characterization and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical signaling molecule.

The Pivotal Discovery: Unmasking the True Active Jasmonate

The journey to understanding jasmonate signaling was marked by a crucial question: which of the many jasmonate derivatives present in a plant cell is the active hormone? While jasmonic acid (JA) was the first to be identified, its direct role in signaling remained enigmatic. The breakthrough came from elegant genetic studies in the model plant Arabidopsis thaliana.

Genetic Evidence from the jar1 Mutant

The key player in this discovery was the jasmonate resistant 1 (jar1-1) mutant. This mutant exhibited a clear insensitivity to the root growth inhibition typically caused by exogenous JA, a classic assay for jasmonate response. The critical insight emerged when researchers tested the ability of various JA derivatives to restore the wild-type phenotype. They found that applying JA-Ile, the conjugate of jasmonic acid and the amino acid L-isoleucine, successfully inhibited root growth in the jar1-1 mutant to the same degree as in wild-type plants.[1] In contrast, JA itself or conjugates with other amino acids like valine, leucine, or phenylalanine were ineffective.[1] This strongly suggested that the JAR1 protein was responsible for synthesizing JA-Ile, and that JA-Ile, not JA, was the active signal required for the response.

Biochemical Confirmation: The Specificity of the JAR1 Enzyme

The Biosynthesis of (-)-JA-L-Ile: A Coordinated Cellular Pathway

The production of JA-Ile is a remarkable example of metabolic channeling, requiring the coordinated action of enzymes located in three distinct cellular compartments: the chloroplast, the peroxisome, and the cytoplasm. The pathway begins with a fatty acid precursor and culminates in the final conjugation step that yields the active hormone.

The biosynthetic route is initiated in the chloroplast , where lipases release α-linolenic acid (18:3) from membrane galactolipids.[5] A series of enzymatic reactions catalyzed by 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into 12-oxophytodienoic acid (OPDA).[6][7]

OPDA is then transported into the peroxisome . Here, it is first reduced by 12-oxophytodienoic acid reductase 3 (OPR3). The resulting product undergoes three successive cycles of β-oxidation, a process analogous to fatty acid degradation, to shorten the carboxylic acid side chain and produce jasmonic acid (JA).[5][8]

Finally, JA is exported to the cytoplasm for the crucial activation step. The enzyme JASMONATE RESISTANT 1 (JAR1) catalyzes the ATP-dependent conjugation of JA to L-isoleucine, forming the biologically active (-)-jasmonoyl-L-isoleucine (JA-Ile).[5][6] This final step is a critical control point, as only the conjugated form can activate the downstream signaling cascade.[9]

Mechanism of Action: A "Molecular Glue" and the COI1-JAZ Co-Receptor

The characterization of how JA-Ile is perceived revealed a highly sophisticated and elegant mechanism. Rather than a simple lock-and-key interaction with a single receptor protein, JA-Ile functions as a "molecular glue," inducing the association of two proteins that otherwise have little affinity for one another.

The COI1-JAZ Co-Receptor Complex

The core of the jasmonate signaling pathway consists of three main components:

-

CORONATINE INSENSITIVE 1 (COI1): An F-box protein that serves as the substrate-recognition component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[10][11]

-

JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of transcriptional repressor proteins. In the absence of a signal, JAZ proteins bind to and inhibit the activity of various transcription factors, such as MYC2, thereby keeping jasmonate-responsive genes switched off.[5][12]

-

Inositol Pentakisphosphate (InsP5): A signaling molecule that acts as an essential cofactor, potentiating the interaction between COI1 and JAZ.[10][13]

Structural and pharmacological studies revealed that JA-Ile does not bind with high affinity to either COI1 or JAZ proteins alone. Instead, the hormone settles into a pocket on the surface of COI1, and in doing so, creates a new binding surface that is perfectly complementary to a degron sequence on the JAZ protein.[10][13] This JA-Ile-mediated interaction is what triggers the downstream signaling cascade.

The Signaling Cascade

The sequence of events is as follows:

-

Basal State (Low JA-Ile): JAZ repressors are stable and bind to transcription factors (TFs) like MYC2, preventing the transcription of target genes.[5]

-

Stress Signal (High JA-Ile): Biotic or abiotic stress triggers the rapid biosynthesis of JA-Ile.[9]

-

Co-Receptor Assembly: JA-Ile binds to COI1 and acts as molecular glue to promote the formation of a stable ternary complex: COI1-JA-Ile-JAZ.[3][10]

-

JAZ Ubiquitination and Degradation: The recruitment of the JAZ protein to the SCFCOI1 complex leads to its polyubiquitination. This marks the JAZ protein for degradation by the 26S proteasome.[12][14]

-

Transcriptional Activation: With the JAZ repressor destroyed, the transcription factors are released. They can then bind to the promoters of jasmonate-responsive genes, activating a massive transcriptional reprogramming that leads to defense responses, such as the production of secondary metabolites and defensive proteins.[15]

Sources

- 1. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of JAR1 in Jasmonoyl-L: -isoleucine production during Arabidopsis wound response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 8. Characterization of Jasmonoyl-Isoleucine (JA-Ile) Hormonal Catabolic Pathways in Rice upon Wounding and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine [frontiersin.org]

- 10. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

role of (-)-JA-L-Ile in jasmonate signaling pathway

An In-depth Technical Guide to the Role of (-)-JA-L-Ile in the Jasmonate Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The jasmonate signaling pathway is a critical regulator of plant defense and development, orchestrating complex transcriptional responses to a myriad of environmental and internal cues. Central to this pathway is the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine, often referred to as JA-Ile. This guide provides a detailed examination of the pivotal role of JA-Ile, from its biosynthesis to its function as the molecular key that unlocks the transcriptional machinery. We will explore the sophisticated co-receptor mechanism involving CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins, detailing how JA-Ile acts as a "molecular glue" to trigger the degradation of transcriptional repressors. Furthermore, this document furnishes field-proven experimental protocols and workflows for investigating this pathway, offering researchers a robust framework for their studies.

Introduction: The Jasmonate Family of Hormones

Jasmonates (JAs) are a class of lipid-derived hormones that are instrumental in regulating a plant's life cycle, from growth and photosynthesis to reproductive development.[1] Their most well-understood function, however, is in orchestrating defense responses against herbivory and necrotrophic pathogens.[2][3] The synthesis of jasmonic acid (JA), the precursor to all jasmonates, begins in the chloroplast and is completed in the peroxisome, initiated by stress signals such as wounding.[1] While several derivatives of JA exist, the conjugation of JA to the amino acid L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) creates the most biologically active form: (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[4][5][6] This specific conjugate is the primary ligand responsible for activating the downstream signaling cascade.

The Core Signaling Cassette: A Tale of Repression and Derepression

The jasmonate signaling pathway operates on a simple yet elegant principle: the relief of repression. In the absence of a stimulus, transcriptional activators are held in an inactive state by a family of repressor proteins. The arrival of the JA-Ile signal triggers the removal of these repressors, freeing the transcription factors to activate gene expression.

Key Players in the Pathway

-

This compound (The Ligand): The bioactive hormone. Its accumulation is a direct response to stress.[7]

-

COI1 (The F-box Protein/Co-Receptor): A component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 functions as a critical part of the jasmonate receptor.[7][8][9]

-

JAZ Proteins (The Repressors): A family of repressor proteins that, in the basal state, bind to and inhibit transcription factors.[2][10] They are the direct targets of the SCFCOI1 complex for degradation.[10]

-

MYC2 (The Transcription Factor): A primary transcription factor that is released upon JAZ degradation. It binds to the G-box sequence in the promoters of JA-responsive genes, initiating their transcription.[11]

-

26S Proteasome (The Degradation Machinery): The cellular complex responsible for degrading ubiquitinated JAZ proteins.[1]

Mechanism of Action: JA-Ile as a Molecular Glue

In the unstimulated state, JAZ proteins are stable and bind to MYC2, preventing it from activating gene expression. Many JAZ proteins also recruit the co-repressor TOPLESS (TPL), further ensuring the silencing of target genes.[7][11]

Upon wounding or pathogen attack, JA-Ile levels rise rapidly.[4][7] JA-Ile then functions as a molecular glue, facilitating a direct physical interaction between the COI1 protein and a conserved degron sequence within the JAZ protein, known as the Jas motif.[2][10][12][13] Structural and pharmacological studies have revealed that the true JA receptor is this ternary complex of COI1, the JAZ degron, and JA-Ile.[12] A third component, inositol pentakisphosphate (InsP5), has been identified as an essential cofactor that potentiates the complex, interacting with both COI1 and JAZ to stabilize the ligand in its binding pocket.[5][12][13]

This hormone-induced formation of the COI1-JA-Ile-JAZ complex allows the SCFCOI1 E3 ubiquitin ligase to polyubiquitinate the JAZ repressor.[14] This modification marks the JAZ protein for degradation by the 26S proteasome.[14][15] The subsequent destruction of the JAZ repressors liberates MYC2, which can then activate the transcription of a wide array of early JA-responsive genes, leading to the appropriate physiological response.[11][16]

Investigating the Pathway: Key Experimental Protocols

Validating and exploring the interactions within the jasmonate pathway requires robust biochemical and molecular biology techniques. Here, we detail methodologies to probe the central JA-Ile-dependent COI1-JAZ interaction and its downstream consequences.

Protocol: Yeast Two-Hybrid (Y2H) Assay for JA-Ile-Dependent Interaction

The Y2H system is a powerful in vivo technique to test for protein-protein interactions.[17][18] It is exceptionally well-suited to demonstrate the ligand-dependent interaction between COI1 and JAZ proteins.[19][20]

Causality: This assay is chosen because it reconstitutes a transcription factor within a living yeast cell. If COI1 (fused to a DNA-binding domain) and JAZ (fused to an activation domain) only interact in the presence of JA-Ile, a reporter gene will be expressed, providing a clear, quantifiable readout of the hormone's "molecular glue" activity.

Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence (CDS) of COI1 into a GAL4 DNA-Binding Domain (BD) vector (e.g., pGBKT7).

-

Clone the full-length CDS of a JAZ gene (e.g., JAZ1) into a GAL4 Activation Domain (AD) vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform the BD-COI1 and AD-JAZ constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Plate the transformed yeast on synthetic defined (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

From a single colony on the SD/-Leu/-Trp plate, inoculate a liquid culture in the same medium and grow overnight.

-

Spot serial dilutions of the yeast culture onto selection plates:

-

Control: SD/-Leu/-Trp (shows growth of all co-transformants).

-

High-Stringency Selection (Interaction): SD/-Leu/-Trp/-His/-Ade (lacks Histidine and Adenine).

-

-

Prepare two sets of high-stringency plates. To one set, add this compound (typically 50 µM) to the medium. To the other, add the vehicle control (e.g., DMSO).

-

-

Data Analysis:

-

Incubate plates at 30°C for 3-5 days.

-

Growth on the high-stringency plates indicates a protein-protein interaction. A positive result is defined by robust growth only on the plate supplemented with this compound.

-

Protocol: In Vitro Pull-Down Assay

While Y2H is a powerful in vivo tool, a pull-down assay provides direct in vitro evidence of a physical interaction.[21][22]

Causality: This experiment validates the Y2H result by demonstrating that the COI1-JAZ interaction can occur with purified components, ruling out the requirement for other yeast-specific proteins. It confirms a direct physical binding event mediated by JA-Ile.

Methodology:

-

Protein Expression and Purification:

-

Express JAZ as a fusion protein with a high-affinity tag (e.g., Maltose-Binding Protein, MBP-JAZ) in E. coli. Purify using amylose resin.

-

Express COI1 (often in complex with ASK1 for stability) with a different tag (e.g., a 6xHis tag) in E. coli or an insect cell system. Purify using Ni-NTA resin.

-

-

Bait Immobilization:

-

Incubate the purified MBP-JAZ (bait) with amylose resin in a binding buffer to immobilize it.

-

Wash the resin several times to remove unbound protein.

-

-

Interaction Step:

-

Incubate the immobilized MBP-JAZ with purified His-COI1/ASK1 (prey) in separate reaction tubes.

-

To different tubes, add:

-

This compound (e.g., 50 µM)

-

Vehicle control (DMSO)

-

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the resin using a buffer containing maltose.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-His antibody to detect the presence of "pulled-down" His-COI1/ASK1.

-

A strong band for His-COI1/ASK1 in the JA-Ile-treated lane, and a weak or absent band in the control lane, confirms a ligand-dependent interaction.[23][24]

-

Protocol: RT-qPCR Analysis of JA-Responsive Genes

To connect the upstream signaling events with the downstream physiological output, it is essential to measure the transcriptional activation of target genes.[25]

Causality: This protocol is used to quantify the end-result of the signaling cascade. An increase in the mRNA levels of known JA-responsive genes following treatment with JA-Ile provides functional validation that the COI1-JAZ interaction and subsequent JAZ degradation successfully activated downstream transcription.

Methodology:

-

Plant Treatment:

-

Grow seedlings (e.g., Arabidopsis thaliana) in sterile liquid or on solid media.

-

Treat one set of seedlings with a solution containing this compound (e.g., 10-50 µM).

-

Treat a control set with a vehicle-only solution.

-

Harvest tissue at various time points (e.g., 0, 30, 60, 120 minutes).

-

-

RNA Extraction and cDNA Synthesis:

-

Immediately freeze harvested tissue in liquid nitrogen.

-

Extract total RNA using a commercial kit or Trizol-based method.

-

Treat RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for:

-

Run the qPCR reaction on a real-time PCR machine.

-

-

Data Analysis:

-

Calculate the quantification cycle (Cq) values for each gene.

-

Normalize the Cq values of the target genes to the reference gene (ΔCq).

-

Calculate the fold change in gene expression in JA-Ile-treated samples relative to the control samples using the 2-ΔΔCq method.[28]

-

A significant increase in the transcript levels of the marker genes in response to JA-Ile treatment confirms pathway activation.

-

Quantitative Insights and Broader Significance

The study of the jasmonate pathway has yielded quantitative data that underscores the specificity and sensitivity of the signaling mechanism. For example, in vitro binding assays using radiolabeled coronatine (a potent JA-Ile mimic) have determined the dissociation constant (Kd) of the COI1-JAZ1 complex to be approximately 48 nM, indicating a high-affinity interaction that is strictly dependent on the presence of the JAZ protein.[12][13]

| Parameter | Value | Significance | Reference |

| Binding Affinity (Kd) | ~48-68 nM | Demonstrates a high-affinity co-receptor complex for the hormone mimic coronatine. | [12][13] |

| JAR1 Km for Isoleucine | 0.03 mM | Shows high substrate specificity for isoleucine compared to other amino acids (60-80 fold lower Km). | [4] |

| JA-Ile Accumulation | ~60-fold increase | Rapid and substantial increase in the bioactive hormone within 40 minutes of wounding. | [4] |

Table 1: Key Quantitative Parameters in JA-Ile Signaling

The precise and rapid regulation afforded by the JA-Ile signaling module allows plants to mount robust defense responses, including the production of anti-herbivore secondary metabolites and defensive proteins.[5][29] Beyond defense, this pathway is integral to developmental processes such as pollen maturation, root growth inhibition, and senescence.[3][9] The central role of the COI1-JAZ co-receptor complex, activated specifically by this compound, highlights it as a master regulatory switch that balances the crucial trade-offs between growth and defense, ensuring plant survival in a challenging environment.[7][30]

References

-

Jasmonate. Wikipedia.[Link]

-

Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.[Link]

-

Jasmonate signaling: a conserved mechanism of hormone sensing. PubMed Central.[Link]

-

COI1-JAZ co-receptor complex participation in jasmonic acid (JA) perception. ResearchGate.[Link]

-

Yeast two-hybrid analysis of jasmonate signaling proteins. PubMed.[Link]

-

Model for the Role of JAR1 and Related Enzymes in Jasmonate and... ResearchGate.[Link]

-

JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PubMed.[Link]

-

The role of JAR1 in Jasmonoyl-L:-isoleucine production during Arabidopsis wound response. PubMed.[Link]

-

Jasmonate response locus JAR1 and several related Arabidopsis genes encode enzymes of the firefly luciferase superfamily that show activity on jasmonic, salicylic, and indole-3-acetic acids in an assay for adenylation. PubMed.[Link]

-

Jasmonate signaling: a conserved mechanism of hormone sensing. PubMed.[Link]

-

Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation. PubMed Central.[Link]

-

Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. PubMed Central.[Link]

-

The Jasmonate Signal Pathway. PubMed Central.[Link]

-

Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature.[Link]

-

JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PNAS.[Link]

-

RT-qPCR analysis of the expression of Jasmonate signaling marker genes... ResearchGate.[Link]

-

The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. PubMed Central.[Link]

-

Jasmonate signaling : methods and protocols. WorldCat.[Link]

-

COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. PubMed Central.[Link]

-

Yeast Two-Hybrid Analysis of Jasmonate Signaling Proteins | Request PDF. ResearchGate.[Link]

-

The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand. PubMed.[Link]

-

The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. PubMed Central.[Link]

-

Responses of the core jasmonoyl-L-isoleucine (JA-Ile) signalling... ResearchGate.[Link]

-

Application of yeast-two hybrid assay to chemical genomic screens: a high-throughput system to identify novel molecules modulating plant hormone receptor complexes. PubMed.[Link]

-

The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in Plant Science.[Link]

-

Q&A: How does jasmonate signaling enable plants to adapt and survive? PubMed Central.[Link]

-

Y2H and pull-down assays for physical interactions between COI1 and... ResearchGate.[Link]

-

Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16. PubMed Central.[Link]

-

COI1, a jasmonate receptor, is involved in ethylene-induced inhibition of Arabidopsis root growth in the light. PubMed Central.[Link]

-

Jasmonic Acid Signaling Pathway in Plants. MDPI.[Link]

-

Yeast two-hybrid assay of interactions among LaJAZ... ResearchGate.[Link]

-

Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.[Link]

-

Jasmonate Signaling: Toward an Integrated View. PubMed Central.[Link]

-

Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.[Link]

-

Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet. PubMed Central.[Link]

-

Jasmonate Signaling: Methods and Protocols | Request PDF. ResearchGate.[Link]

-

JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. PubMed.[Link]

-

Identification of early jasmonate-responsive genes in Taxus × media cells by analyzing time series digital gene expression data. PubMed Central.[Link]

-

Two-hybrid screening. Wikipedia.[Link]

-

Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. PubMed Central.[Link]

-

Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Proteomics.[Link]

-

NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol. Duke University.[Link]

Sources

- 1. Jasmonate - Wikipedia [en.wikipedia.org]

- 2. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of JAR1 in Jasmonoyl-L: -isoleucine production during Arabidopsis wound response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COI1, a jasmonate receptor, is involved in ethylene-induced inhibition of Arabidopsis root growth in the light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Q&A: How does jasmonate signaling enable plants to adapt and survive? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Yeast two-hybrid analysis of jasmonate signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Application of yeast-two hybrid assay to chemical genomic screens: a high-throughput system to identify novel molecules modulating plant hormone receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. sites.duke.edu [sites.duke.edu]

- 28. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature [frontiersin.org]

- 30. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of (-)-Jasmonoyl-L-Isoleucine by JAR1

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of JAR1 in Jasmonate Signaling

In the intricate world of plant biochemistry, the conjugation of hormones to amino acids is a critical mechanism for activating biological signals. One of the most significant examples of this is the synthesis of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), the potent signaling molecule at the heart of plant defense and development.[1][2] This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), a jasmonate-amino acid synthetase.[3][4] Understanding and harnessing the synthetic capability of JAR1 is of paramount importance for researchers in agrochemistry, plant biology, and drug development who seek to modulate plant defense pathways or produce this bioactive compound for further study.

JAR1 belongs to the firefly luciferase superfamily of adenylate-forming enzymes, which activate the carboxyl groups of their substrates in an ATP-dependent manner.[5][6] The discovery that JAR1 specifically conjugates jasmonic acid (JA) to L-isoleucine was a pivotal moment in understanding jasmonate signaling.[3] It clarified that JA itself is a pro-hormone, and that its conversion to JA-Ile is the essential activation step. This active form, this compound, is the specific ligand recognized by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[1][7] The binding of JA-Ile to COI1 triggers the ubiquitination and subsequent degradation of Jasmonate-ZIM domain (JAZ) repressor proteins, thereby de-repressing transcription factors like MYC2 and activating a cascade of defense gene expression.[1][2]

This guide provides a comprehensive, field-proven technical overview of the enzymatic synthesis of this compound using recombinant JAR1. We will delve into the causality behind experimental choices, from enzyme production to product purification and analysis, providing researchers with a self-validating framework for producing and studying this key plant hormone.

Core Reaction Mechanism

The synthesis of JA-Ile by JAR1 is a two-step process initiated by the adenylation of the jasmonic acid carboxyl group, followed by the nucleophilic attack of the L-isoleucine amino group.

-

Adenylation: JA + ATP ⇌ Jasmonoyl-AMP + PPi

-

Conjugation: Jasmonoyl-AMP + L-Isoleucine → JA-L-Ile + AMP

This Mg²⁺ and ATP-dependent mechanism is a hallmark of the adenylate-forming enzyme superfamily to which JAR1 belongs.[5]

Section 1: Recombinant JAR1 Production and Purification

The foundation of any enzymatic synthesis is a pure, active enzyme. For JAR1, a Glutathione S-transferase (GST) fusion protein system expressed in Escherichia coli is a robust and widely adopted method.[5][6] The GST tag not only facilitates a straightforward affinity purification but often enhances the solubility and expression of the recombinant protein.[6][8]

Experimental Workflow: From Gene to Purified Enzyme

The overall process involves transforming E. coli with an expression vector containing the GST-JAR1 coding sequence, inducing protein expression, lysing the cells, and purifying the fusion protein using glutathione affinity chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Stereochemistry in the Biological Activity of Jasmonate-Isoleucine Isomers: A Technical Guide

Abstract

The phytohormone jasmonoyl-L-isoleucine (JA-Ile) is a critical regulator of plant defense and development. Its biological activity is exquisitely dependent on its stereochemical configuration. This technical guide provides an in-depth exploration of the stereochemistry of JA-Ile isomers, their differential biological activities, and the underlying molecular mechanisms. We will delve into the stereoselective recognition of the most active isomer, (+)-7-iso-JA-Ile, by the COI1-JAZ co-receptor complex, and discuss the experimental methodologies for the synthesis, separation, and bio-activity assessment of these isomers. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant biology, chemical biology, and agrochemistry.

Introduction: The Jasmonate Signaling Cascade and the Centrality of JA-Ile

Jasmonates (JAs) are a class of lipid-derived signaling molecules that orchestrate a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses.[1][2] The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, which triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4] This de-repression allows for the activation of transcription factors, such as MYC2, that regulate the expression of JA-responsive genes.[1][5]

While several jasmonate compounds exist, the conjugate of jasmonic acid (JA) with the amino acid L-isoleucine, known as JA-Ile, has been identified as the key bioactive molecule that initiates this signaling cascade.[3][6] The formation of JA-Ile is a critical regulatory step, and its levels are tightly controlled through biosynthesis and catabolism.[1][2] However, the biological activity of JA-Ile is not solely dependent on its concentration but is profoundly influenced by its three-dimensional structure.

The Stereochemical Landscape of JA-Ile

Jasmonic acid possesses two chiral centers at the C3 and C7 positions of its cyclopentanone ring, leading to the existence of four possible stereoisomers. When conjugated with L-isoleucine, which itself has two chiral centers, the number of potential JA-Ile stereoisomers increases. However, the naturally occurring and most biologically active form has been unequivocally identified as (+)-7-iso-JA-L-Ile , which has the (3R,7S) configuration.[3][7]

The other stereoisomers, including (-)-JA-Ile, (+)-JA-Ile, and (-)-7-iso-JA-Ile, exhibit significantly reduced or no biological activity. This strict stereochemical requirement highlights the highly specific nature of the jasmonate perception machinery.[7]

Table 1: Biological Activity of JA-Ile Stereoisomers

| Stereoisomer | Configuration | Relative Biological Activity |

| (+)-7-iso-JA-L-Ile | (3R,7S) | High |

| (-)-JA-L-Ile | (3S,7R) | Low to negligible |

| (+)-JA-L-Ile | (3R,7R) | Low |

| (-)-7-iso-JA-L-Ile | (3S,7S) | Negligible |

This table summarizes the generally observed relative activities. Specific activities can vary depending on the bioassay.

Caption: Stereoisomers of JA-Ile and their relative biological activity.

The Molecular Basis of Stereoselective Recognition: The COI1-JAZ Co-receptor

The differential activity of JA-Ile isomers is rooted in their interaction with the jasmonate co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JAZ repressor protein.[8][9] COI1 functions as the substrate-recruiting component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[10]

Structural studies have revealed that COI1 possesses a binding pocket that specifically accommodates the (+)-7-iso-JA-L-Ile isomer.[7][11] The hormone acts as a "molecular glue," promoting the interaction between COI1 and the Jasmon (Jas) domain of the JAZ protein.[3][8] This ternary complex formation (COI1-JA-Ile-JAZ) is a prerequisite for the ubiquitination and subsequent degradation of the JAZ repressor by the 26S proteasome.[1][4]

The stereochemical features of (+)-7-iso-JA-L-Ile, particularly the orientation of the cyclopentanone ring substituents and the L-isoleucine moiety, are critical for optimal fitting into the COI1 binding pocket and for establishing the necessary contacts to stabilize the interaction with the JAZ protein.[7] Isomers with different stereochemistries fail to bind with high affinity, thus preventing the formation of a stable co-receptor complex and subsequent JAZ degradation.[7]

The phytotoxin coronatine (COR), produced by the bacterium Pseudomonas syringae, is a structural and functional mimic of (+)-7-iso-JA-L-Ile.[12][13] Its potent biological activity is attributed to its ability to bind tightly to the COI1-JAZ co-receptor, effectively hijacking the plant's jasmonate signaling pathway.[9][12]

Caption: The JA-Ile signaling pathway highlighting stereoselective perception.

Experimental Methodologies

The study of JA-Ile isomers necessitates specialized analytical and biochemical techniques. Here, we outline key experimental protocols.

Chiral Separation and Analysis of JA-Ile Isomers

The separation of stereoisomers is crucial for determining their individual biological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common method for this purpose.[14][15]

Protocol: Chiral HPLC Separation of JA-Ile Isomers

-

Sample Preparation: Extract and purify jasmonates from plant tissue or use synthetic standards.

-

Column Selection: Employ a chiral column, such as one based on cyclodextrins or other chiral selectors, that has been validated for the separation of jasmonate isomers.[16][17]

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer, to achieve optimal resolution of the isomers.[14]

-

Detection: Use UV detection (around 210 nm) or, for higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS).[18]

-

Quantification: Generate calibration curves using pure standards of each isomer to quantify their concentrations in the sample.

Caption: A typical workflow for the chiral separation of JA-Ile isomers.

In Vitro Bioassays for Receptor Binding

To directly assess the interaction of JA-Ile isomers with the co-receptor complex, in vitro binding assays are employed. Surface plasmon resonance (SPR) and pull-down assays are powerful techniques for this purpose.

Protocol: In Vitro COI1-JAZ Pull-Down Assay

-

Protein Expression and Purification: Express and purify recombinant COI1 and a JAZ protein (or its Jas domain) with appropriate tags (e.g., His-tag, GST-tag).

-

Immobilization: Immobilize one of the proteins (e.g., His-COI1) onto a resin (e.g., Ni-NTA agarose).

-

Binding Reaction: Incubate the immobilized protein with the other protein (e.g., GST-JAZ) in the presence of a specific JA-Ile isomer or a control solvent.

-

Washing: Wash the resin to remove unbound proteins.

-

Elution and Detection: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting using antibodies against the tags (e.g., anti-GST). The presence of the JAZ protein in the eluate indicates a positive interaction.

In Vivo Bioassays for Biological Activity

The biological activity of JA-Ile isomers can be assessed in vivo using various plant-based assays.

Common In Vivo Bioassays:

-

Root Growth Inhibition: Jasmonates inhibit primary root growth in seedlings. The potency of different isomers can be compared by measuring root length after treatment.

-

Gene Expression Analysis: Quantify the expression of known JA-responsive genes (e.g., VSP2, PDF1.2) in response to treatment with different isomers using quantitative real-time PCR (qRT-PCR).

-

JAZ Protein Degradation: Monitor the degradation of a JAZ protein (often fused to a reporter like GUS or LUC) in transgenic plants after treatment with the isomers.

Metabolic Inactivation and Stereochemistry

The biological activity of JA-Ile is also regulated by its metabolic inactivation.[2] Hydroxylation of the pentenyl side chain to form 12-OH-JA-Ile is a key catabolic step.[6][19] Interestingly, recent studies have shown that the stereochemistry of this metabolite is also crucial, with (3R,7S)-12-OH-JA-Ile being the naturally occurring and bioactive form.[20][21] This suggests that even the inactivation pathway is stereoselective, adding another layer of complexity to the regulation of jasmonate signaling.

Conclusion and Future Perspectives

The stereochemistry of JA-Ile is a paramount determinant of its biological activity. The highly specific recognition of (+)-7-iso-JA-L-Ile by the COI1-JAZ co-receptor complex underscores the precision of plant hormone signaling. For researchers in drug discovery and agrochemical development, a thorough understanding of these stereochemical requirements is essential for the rational design of potent and selective agonists or antagonists of the jasmonate pathway.

Future research will likely focus on elucidating the subtle differences in the binding of various natural and synthetic jasmonates to the co-receptor complex, the role of different JAZ proteins in modulating ligand specificity, and the development of novel chiral separation techniques for the sensitive and accurate quantification of JA-Ile isomers in complex biological matrices.[8][18]

References

-

Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. Plant Cell, 23(9), 3089-3100. [Link]

-

Monte, I., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2214330119. [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(10), 1029-1051. [Link]

-

Zeng, W., et al. (2011). Transcriptional Mechanism of Jasmonate Receptor COI1-Mediated Delay of Flowering Time in Arabidopsis. Plant Physiology, 156(4), 2057-2067. [Link]

-

Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell, 21(8), 2220-2236. [Link]

-

Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

-

Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

-

Li, L., et al. (2017). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 18(1), 120. [Link]

-

Koo, A. J., & Howe, G. A. (2012). Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine. Frontiers in Plant Science, 3, 44. [Link]

-

D'Orazio, G., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1681, 463456. [Link]

-

Jiménez-Aleman, C., et al. (2015). Synthesis, structural characterization and biological activity of two diastereomeric JA-Ile macrolactones. Organic & Biomolecular Chemistry, 13(28), 7764-7771. [Link]

-

Liénard, F., et al. (2017). Identification of the 12-oxojasmonoyl-isoleucine, a new intermediate of jasmonate metabolism in Arabidopsis, by combining chemical derivatization and LC–MS/MS analysis. Phytochemistry, 144, 153-161. [Link]

-

Hamachi, A., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 37(1), 133-138. [Link]

-

Wani, S. H., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(19), 11551. [Link]

-

Akita, H., et al. (2014). Spectrophotometric assay of D-isoleucine using an artificially created D-amino acid dehydrogenase. Biotechnology Letters, 36(11), 2245-2248. [Link]

-

Staswick, P. E. (2012). Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling. Frontiers in Plant Science, 3, 57. [Link]

-

Bender, C. L., et al. (1999). The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae. Molecular Plant-Microbe Interactions, 12(11), 1018-1027. [Link]

-

Dal-Corso, G., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

-

Koo, A. J., & Howe, G. A. (2012). Major pathways for the biosynthesis and catabolism of JA-Ile. ResearchGate. [Link]

-

Han, Y., et al. (2017). Erratum to: Analytical methods for tracing plant hormones. Analytical and Bioanalytical Chemistry, 409(1), 329-330. [Link]

-

Utsunomiya, T., et al. (2023). (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. The Plant Journal, 114(5), 1018-1029. [Link]

-

Dal-Corso, G., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]

-

Utsunomiya, T., et al. (2023). (3R,7S)‐12‐Hydroxy‐jasmonoyl‐l‐isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. ResearchGate. [Link]

-

IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

-

Liénard, F., et al. (2019). and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signaling and biotic stress resistance in Arabidopsis. bioRxiv. [Link]

-

Cuellar, W. J. (2012). The Role of JAZ10 in the Regulation of Jasmonate Signaling. Genetics and Genome Sciences Program. [Link]

-

Ichihara, A., et al. (1992). Structure-Activity Relationships in Coronatine Analogs and Amino Compounds Derived from (+)-Coronafacic Acid. Bioscience, Biotechnology, and Biochemistry, 56(11), 1787-1791. [Link]

-

Koo, A. J., & Howe, G. A. (2012). Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine. Frontiers in Plant Science, 3, 44. [Link]

-

Bender, C. L., et al. (2019). Biosynthesis and Regulation of Coronatine, a Non-Host-Specific Phytotoxin Produced by Pseudomonas syringae. ResearchGate. [Link]

-

Yue, J., et al. (2024). Jasmonate ZIM-domain proteins regulate fruit ripening and quality traits: mechanisms and advances. Horticulture Research, 11(1), uhad258. [Link]

-

Unknown. (n.d.). stereochemistry and biological activity of drugs. SlideShare. [Link]

-

Yáñez, J. A., et al. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159-181. [Link]

-

Wasternack, C. (2019). Metabolic Control within the Jasmonate Biochemical Pathway. Plant and Cell Physiology, 60(12), 2615-2624. [Link]

-

Wölfling, J., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6520. [Link]

-

Koppenhoefer, B., et al. (n.d.). Chiral Separation Techniques. Chemist Library. [Link]

-

Staswick, P. E., & Tiryaki, I. (2007). The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes. The Plant Cell, 19(12), 3719-3722. [Link]

-

Lorenzo, O., & Solano, R. (2005). Jasmonate Signaling: Toward an Integrated View. Plant Physiology, 137(4), 1161-1165. [Link]

-

Dal-Corso, G., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

-

López-Biedma, A., et al. (2016). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way. Phytochemical Analysis, 27(6), 337-344. [Link]

-

Grokipedia. (n.d.). Coronatine. Grokipedia. [Link]

-

Isomoto, H., et al. (2021). Scalable total synthesis and comprehensive structure-Activity relationship studies of the phytotoxin coronatine. ResearchGate. [Link]

-

Li, Y., et al. (2021). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(14), 7433. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, structural characterization and biological activity of two diastereomeric JA-Ile macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional Mechanism of Jasmonate Receptor COI1-Mediated Delay of Flowering Time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. Methods of analysis and separation of chiral flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Phytohormone (-)-Jasmonoyl-L-isoleucine: A Technical Guide to its Structure, Properties, and Signaling Role

This guide provides an in-depth technical overview of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), a critical lipid-derived hormone central to plant growth, development, and immunity. We will explore its chemical architecture, physicochemical characteristics, intricate biosynthetic and catabolic pathways, and its precise mechanism of action in mediating plant responses to a myriad of environmental cues. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking a comprehensive understanding of this pivotal signaling molecule.

Chemical Identity and Physicochemical Properties

(-)-Jasmonoyl-L-isoleucine is a conjugate of jasmonic acid and the amino acid L-isoleucine.[1][2] The conjugation to L-isoleucine is a crucial step for its biological activity.[1][3] While several stereoisomers exist, the naturally occurring and most bioactive form is (+)-7-iso-jasmonoyl-L-isoleucine.[4] However, for the purpose of this guide, we will refer to the broadly studied this compound.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a cyclopentanone ring derived from jasmonic acid, linked via an amide bond to an L-isoleucine residue.

IUPAC Name: (2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid[5]

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented in Table 1. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉NO₄ | [5][6] |

| Molecular Weight | 323.43 g/mol | [5][6] |

| Predicted pKa | 3.61 ± 0.10 | [7][8] |

| Predicted XLogP3 | 2.7 | [5] |

| Solubility | DMF: 25 mg/ml, DMSO: 16 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 3 mg/ml | [2][7][8][9] |

Biosynthesis and Metabolism: A Tightly Regulated Lifecycle

The cellular concentration of this compound is meticulously controlled through a balance of its biosynthesis and catabolism, ensuring appropriate responses to developmental and environmental stimuli.

Biosynthesis Pathway

The synthesis of this compound originates from α-linolenic acid, a fatty acid found in chloroplast membranes. The pathway involves enzymes located in both the chloroplast and peroxisome, with the final conjugation step occurring in the cytoplasm.[10][11]

The key steps are:

-

Oxygenation and Cyclization: In the chloroplast, α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) by the sequential action of 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[10][12]

-

Reduction and β-Oxidation: OPDA is transported to the peroxisome where it is reduced by OPDA reductase (OPR) and undergoes three cycles of β-oxidation to yield jasmonic acid (JA).[10][13]

-

Conjugation: Jasmonic acid is then transported to the cytoplasm where the enzyme JASMONATE RESISTANT 1 (JAR1), an amino acid synthetase, catalyzes its conjugation to L-isoleucine to form the biologically active this compound.[1][11][14][15]

Catabolism and Deactivation

The transient nature of this compound signaling is ensured by rapid catabolic pathways that deactivate the hormone. This is crucial for attenuating the response once the initial stimulus has subsided.[13] The primary routes of deactivation are:

-

Oxidation: Cytochrome P450 enzymes from the CYP94 family, specifically CYP94B3 and CYP94C1, play a major role in the oxidative catabolism of this compound.[4][16] CYP94B3 hydroxylates this compound to 12-OH-JA-Ile, which is then further oxidized to 12-COOH-JA-Ile by CYP94C1.[4][14]

-

Hydrolysis: Amidohydrolases, such as IAR3 and ILL6, can cleave the amide bond of this compound to release jasmonic acid and L-isoleucine, thereby inactivating the hormone.[14]

Mode of Action: The COI1-JAZ Co-Receptor Complex

The perception of this compound and the subsequent initiation of downstream signaling cascades are mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][9][14][17]

Mechanism of Action:

-

Basal State (Low JA-L-Ile): In the absence or at low levels of this compound, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.[14][18][19]

-

Hormone Perception (High JA-L-Ile): Upon stress or developmental cues, the levels of this compound rise.[15] this compound then acts as a molecular "glue," promoting the interaction between COI1 and the Jas motif of JAZ proteins.[17][20][21]

-

Ubiquitination and Degradation: The formation of the COI1-JAZ-(-)-JA-L-Ile complex leads to the ubiquitination of JAZ proteins by the SCFCOI1 E3 ubiquitin ligase complex.[14][19][22] The polyubiquitinated JAZ proteins are subsequently targeted for degradation by the 26S proteasome.[4][10][18]

-

Gene Activation: The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of a wide array of jasmonate-responsive genes involved in defense, secondary metabolite production, and growth regulation.[2][16][23]

Biological Activities and Applications

This compound is a master regulator of a diverse array of physiological processes in plants. Its primary and most studied role is in mediating defense responses against a wide range of biotic and abiotic stresses.

Plant Defense

-

Herbivory: this compound plays a crucial role in inducing defenses against insect herbivores.[13][23][24] This includes the production of anti-feedant compounds, proteinase inhibitors, and volatile organic compounds that can attract natural enemies of the herbivores.[14]

-

Pathogen Infection: The JA signaling pathway is particularly important for defense against necrotrophic pathogens.[3][14] Mutants deficient in JA biosynthesis or signaling often exhibit increased susceptibility to these types of pathogens.[14]

Growth and Development

Beyond its role in defense, this compound is involved in regulating various aspects of plant growth and development, including root growth inhibition, fertility, and senescence.[14][25] The interplay between the JA signaling pathway and other hormone pathways, such as those for auxin and gibberellins, is critical for balancing growth and defense priorities.[26]

Agricultural Applications

The central role of this compound in plant defense presents opportunities for agricultural applications. Understanding and manipulating the JA signaling pathway could lead to the development of crops with enhanced resistance to pests and diseases, potentially reducing the need for chemical pesticides.

Analytical Methodologies

Accurate quantification of this compound in plant tissues is essential for studying its physiological roles. The most common analytical techniques employed are based on chromatography coupled with mass spectrometry.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is as follows:

-

Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with an organic solvent, typically an acidic solution of methanol or acetone, often containing internal standards for quantification.

-

Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds and enrich for jasmonates.

-

Elution and Concentration: The retained jasmonates are eluted with a suitable solvent (e.g., methanol or acetonitrile) and the eluate is dried down and reconstituted in a small volume of a solvent compatible with the subsequent analytical method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from other metabolites. A C18 column is commonly employed with a gradient elution of water and acetonitrile or methanol, both often containing a small amount of formic acid to improve peak shape.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of this compound. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

References

- Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (n.d.).

- Jasmonic Acid Signaling Pathway in Plants - PMC - NIH. (n.d.).

- Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine - PMC. (n.d.).

- Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-L-isoleucine - PMC - PubMed Central. (n.d.).

- Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC. (n.d.).

- Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine. (2025-08-06).

- Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription | Journal of Experimental Botany | Oxford Academic. (n.d.).

- This compound | C18H29NO4 | CID 5497150 - PubChem. (n.d.).

- Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PubMed Central. (n.d.).

- COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC - NIH. (n.d.).

- Major pathways for the biosynthesis and catabolism of JA-Ile. Confirmed... - ResearchGate. (n.d.).

- and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signaling and biotic stress resistance in Arabidopsis | bioRxiv. (2019-06-28).

- Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling - Frontiers. (2012-03-07).

- The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC. (n.d.).

- Jasmonate biosynthesis. Simplified scheme showing the generation of... - ResearchGate. (n.d.).

- A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC - PubMed Central. (n.d.).

- Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (2025-10-13).

- JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. (n.d.).

- Synthesis of JA and its amino acid-conjugate JA-Ile in plants and... - ResearchGate. (n.d.).

- (-)-Jasmonoyl-L-isoleucine (Synonyms: this compound) - MedchemExpress.com. (n.d.).

- The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - NIH. (n.d.).

- Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products - MDPI. (n.d.).

- Evolution of jasmonate biosynthesis and signaling mechanisms - Oxford Academic. (2016-12-22).

- Chemical and genetic exploration of jasmonate biosynthesis and signaling paths - ProQuest. (n.d.).

- N-[(-)-JASMONOYL]-(S)-ISOLEUCINE (JaIle) - ChemicalBook. (n.d.).

- The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PubMed Central. (n.d.).

- Phytohormones | JASMONIC ACID | Functions, Biosynthesis, Signaling | CSIR NET UNIT 6. (2022-09-08).

- (±)-Jasmonic Acid-Isoleucine | Cayman Chemical | Biomol.com. (n.d.).

- Salicylic acid and jasmonic acid in plant immunity - PMC - NIH. (n.d.).

- The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - Frontiers. (n.d.).

- (±)-Jasmonic Acid-Isoleucine ((±)-JA-Ile) | Cayman Chemical. (n.d.).

- Jasmonic acid-isoleucine conjugate | CAS 120330-93-0 | Larodan Research Grade Lipids. (n.d.).

- a Jasmonate-isoleucine | C18H28NO4- | CID 146037282 - PubChem - NIH. (n.d.).

- Jasmonates Induce Both Defense Responses and Communication in Monocotyledonous and Dicotyledonous Plants - Oxford Academic. (n.d.).

- (±)-Jasmonic-L-isoleucine ((±)-JA-L-Ile) | Phytohormone | MedChemExpress. (n.d.).

- L-Isoleucine | C6H13NO2 | CID 6306 - PubChem - NIH. (n.d.).

- N-[(-)-JASMONOYL]-(S)-ISOLEUCINE (JaIle) Chemical Properties - ChemicalBook. (n.d.).

- (+)-7-iso-JA-L-Ile | C18H28NO4- | CID 54758681 - PubChem. (n.d.).

Sources

- 1. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (±)-Jasmonic Acid-Isoleucine | Cayman Chemical | Biomol.com [biomol.com]

- 3. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H29NO4 | CID 5497150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. N-[(-)-JASMONOYL]-(S)-ISOLEUCINE (JaIle) CAS#: 120330-93-0 [m.chemicalbook.com]

- 8. N-[(-)-JASMONOYL]-(S)-ISOLEUCINE (JaIle) CAS#: 120330-93-0 [amp.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-L-isoleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]

- 20. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scholars@Duke publication: JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. [scholars.duke.edu]

- 22. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature [frontiersin.org]

- 24. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Epimerization of (+)-7-iso-JA-L-Ile to (-)-JA-L-Ile: A Core Regulatory Mechanism in Jasmonate Signaling

Abstract

The phytohormone jasmonoyl-L-isoleucine (JA-L-Ile) is a critical regulator of plant defense and development. Its biological activity is exquisitely dependent on its stereochemistry. The (+)-7-iso-JA-L-Ile (a cis diastereomer) is the biologically active form, which binds to the COI1-JAZ co-receptor complex to initiate signaling. In contrast, its epimer, (-)-JA-L-Ile (a trans diastereomer), is biologically inactive. The conversion between these two forms, known as epimerization, is a crucial, non-enzymatic process that serves as a key mechanism for modulating the jasmonate signal. This technical guide provides an in-depth exploration of the chemical basis, biological significance, and analytical methodologies for studying the epimerization of (+)-7-iso-JA-L-Ile to this compound. This document is intended for researchers, scientists, and drug development professionals working in plant biology, chemical biology, and agrochemical development.

Introduction: The Stereochemical Nuances of Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived signaling molecules that orchestrate a wide array of physiological processes in plants, from growth and development to defense against herbivores and pathogens[1][2]. The most potent of these signaling molecules is the amino acid conjugate, jasmonoyl-L-isoleucine (JA-L-Ile)[3]. The biosynthesis of JA-L-Ile, catalyzed by the enzyme JAR1 (JASMONATE RESISTANT 1), results in the formation of the (+)-7-iso-JA-L-Ile stereoisomer[4]. This specific stereoisomer, with a cis orientation of the two side chains on the cyclopentanone ring, is the endogenous bioactive form that is recognized by the COI1-JAZ co-receptor complex, triggering the degradation of JAZ repressor proteins and the subsequent activation of jasmonate-responsive genes[5][6].

However, the signaling activity of (+)-7-iso-JA-L-Ile is tightly regulated. One of the key mechanisms for attenuating the jasmonate signal is the epimerization of the active cis isomer to its inactive trans epimer, this compound. This technical guide will delve into the core principles of this epimerization, providing a comprehensive understanding of its mechanism, thermodynamics, and biological implications.

The Chemistry of Epimerization: A Non-Enzymatic, pH-Dependent Process

The conversion of (+)-7-iso-JA-L-Ile to this compound is a chemical process driven by the relative thermodynamic stability of the two diastereomers. The epimerization occurs at the C7 position of the cyclopentanone ring, which is adjacent to the carbonyl group. This process is not known to be catalyzed by any specific enzyme, such as an "epimerase," but is instead a spontaneous process influenced by the chemical environment, most notably pH.

Mechanism of Epimerization

The epimerization proceeds through a keto-enol tautomerism mechanism, which is catalyzed by either acid or base. The alpha-proton at the C7 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Base-Catalyzed Epimerization: Under basic conditions, a base (e.g., hydroxide ion) abstracts the acidic proton at C7, forming a planar enolate intermediate. This intermediate is achiral at the C7 position. Reprotonation of the enolate can occur from either face of the planar structure. While protonation can lead back to the cis isomer, it can also form the more thermodynamically stable trans isomer.

-

Acid-Catalyzed Epimerization: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the alpha-proton at C7. A weak base (e.g., water) can then remove this proton to form a planar enol intermediate. Tautomerization back to the keto form can result in the formation of either the cis or the more stable trans isomer.

The following diagram illustrates the base-catalyzed epimerization mechanism.

Caption: Base-catalyzed epimerization of (+)-7-iso-JA-L-Ile via a planar enolate intermediate.

Thermodynamic Stability

The driving force for the epimerization is the greater thermodynamic stability of the this compound (trans) isomer compared to the (+)-7-iso-JA-L-Ile (cis) isomer. In the trans configuration, the two bulky side chains on the cyclopentanone ring are on opposite sides, which minimizes steric hindrance. In contrast, the cis configuration forces these groups onto the same side of the ring, leading to increased steric strain.

| Parameter | (+)-7-iso-JA-L-Ile (cis) | This compound (trans) |

| Relative Stability | Less Stable | More Stable |

| Receptor Binding (COI1) | High Affinity (Active) | No Affinity (Inactive) |

| Equilibrium % (at pH > 13) | ~6% | ~94% |

| Biological Activity | Signal | Inactive Metabolite |

Biological Significance: A Switch to Turn Off Jasmonate Signaling

The epimerization of (+)-7-iso-JA-L-Ile to this compound serves as a crucial "off-switch" for jasmonate signaling. The active (+)-7-iso-JA-L-Ile binds to the COI1 receptor, initiating a signaling cascade. However, over time, this active pool can be depleted through epimerization to the inactive this compound, which does not bind to COI1 and cannot trigger the degradation of JAZ repressors[5][7]. This non-enzymatic decay of the active signal provides a mechanism for temporal regulation of the jasmonate response, allowing the plant to fine-tune the duration and intensity of its defense and developmental programs.

The pH-dependent nature of this epimerization suggests that changes in the subcellular pH of plant cells could potentially influence the rate of JA-L-Ile inactivation. For instance, cellular stress conditions that lead to alkalization of the cytoplasm could accelerate the conversion of the active hormone to its inactive form.

The following diagram illustrates the role of epimerization in the jasmonate signaling pathway.

Caption: Workflow for the GST pull-down assay to test JA-L-Ile epimer activity.

Conclusion and Future Perspectives